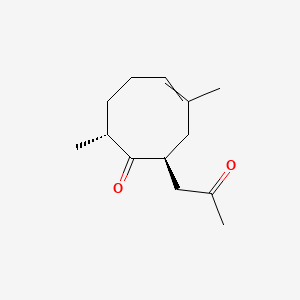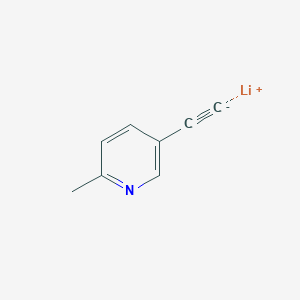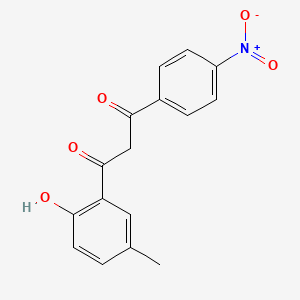
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one: is a chemical compound with a unique structure that includes a cyclooctene ring substituted with dimethyl and oxopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclooctene Ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst such as Grubbs’ catalyst.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.
Addition of the Oxopropyl Group: The oxopropyl group can be added through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxopropyl group, where nucleophiles like amines or thiols replace the oxo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one: can be compared with other cyclooctene derivatives and compounds with similar functional groups, such as:
Eigenschaften
| 101366-65-8 | |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(2S,8R)-4,8-dimethyl-2-(2-oxopropyl)cyclooct-4-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-9-5-4-6-10(2)13(15)12(7-9)8-11(3)14/h5,10,12H,4,6-8H2,1-3H3/t10-,12+/m1/s1 |
InChI-Schlüssel |
ZDWWCESYEIBWNG-PWSUYJOCSA-N |
Isomerische SMILES |
C[C@@H]1CCC=C(C[C@H](C1=O)CC(=O)C)C |
Kanonische SMILES |
CC1CCC=C(CC(C1=O)CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)

![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

